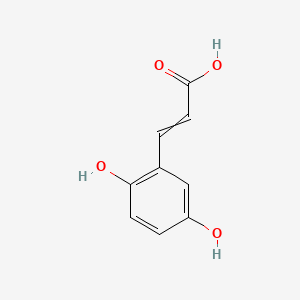

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-

Übersicht

Beschreibung

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-, also known as caffeic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring organic compound found in various plants, including coffee, fruits, and vegetables. This compound is known for its antioxidant properties and has been studied for its potential health benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of 3,4-dihydroxycinnamic acid as a starting material, which can be esterified and then hydrolyzed to obtain the target compound .

Industrial Production Methods

Industrial production of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- typically involves the extraction from natural sources, such as coffee beans and certain fruits. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction of this compound can lead to the formation of dihydrocaffeic acid.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.

Substitution: Nitrating agents like nitric acid and halogenating agents like bromine are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocaffeic acid.

Substitution: Nitrated and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Its antioxidant properties make it a subject of study in cellular protection and aging.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including reactive oxygen species (ROS) and enzymes involved in oxidative pathways. By neutralizing ROS, it helps protect cells from damage and supports overall cellular health.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

p-Coumaric Acid: A hydroxycinnamic acid found in many plants, known for its antioxidant and anti-inflammatory effects.

Sinapic Acid: A hydroxycinnamic acid derivative with potent antioxidant activity.

Uniqueness

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- is unique due to its specific hydroxylation pattern, which contributes to its strong antioxidant properties and its ability to interact with a wide range of biological targets. Its presence in various dietary sources also makes it a significant compound for nutritional studies and health-related research .

Biologische Aktivität

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-, also known as 2,5-dihydroxycinnamic acid, is a phenolic compound characterized by the presence of two hydroxyl groups on the aromatic ring. This unique structure contributes to its notable biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews various studies detailing the biological activity of this compound, synthesizing data from diverse sources.

- Molecular Formula: CHO

- Molecular Weight: 180.16 g/mol

- Melting Point: Approximately 207 °C

The compound's phenolic structure enhances its reactivity and interaction with biological systems, making it a subject of extensive research.

Antioxidant Activity

One of the key biological activities of 2-propenoic acid, 3-(2,5-dihydroxyphenyl)- is its antioxidant properties . The presence of hydroxyl groups allows it to scavenge free radicals effectively. Studies have shown that this compound can significantly reduce oxidative stress markers in various cell types, suggesting its potential role in protecting against oxidative damage associated with aging and chronic diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This action may contribute to its therapeutic potential in conditions characterized by chronic inflammation.

Antimicrobial Properties

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- has demonstrated antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways. In vitro studies have indicated effectiveness against both bacterial and fungal strains, suggesting its potential use as a natural preservative in food and cosmetic industries .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Additionally, it may inhibit tumor growth by interfering with angiogenesis and metastasis processes .

The biological activities of 2-propenoic acid, 3-(2,5-dihydroxyphenyl)- can be attributed to several mechanisms:

- Free Radical Scavenging: Neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress.

- Cytokine Modulation: Alters the expression levels of inflammatory cytokines.

- Membrane Disruption: Interferes with microbial cell wall integrity.

- Apoptosis Induction: Triggers programmed cell death pathways in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,5-Dihydroxycinnamic Acid | Contains hydroxyl groups | Strong antioxidant properties |

| Caffeic Acid | Known for extensive health benefits | Widely studied for anti-inflammatory effects |

| Ferulic Acid | Exhibits anti-inflammatory properties | Commonly used in cosmetic formulations |

The structural arrangement of hydroxyl groups in 2-propenoic acid enhances its biological activity compared to other phenolic compounds.

Case Studies

- Antioxidant Study: A study evaluated the antioxidant capacity of various phenolic compounds including 2-propenoic acid using DPPH and ABTS assays. Results indicated that it exhibited significant free radical scavenging activity comparable to well-known antioxidants like ascorbic acid.

- Anti-inflammatory Research: In a model of lipopolysaccharide-induced inflammation in mice, treatment with 2-propenoic acid resulted in reduced levels of TNF-alpha and IL-6, indicating its potential for managing inflammatory disorders .

- Antimicrobial Evaluation: A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones when treated with varying concentrations of the compound.

Eigenschaften

IUPAC Name |

3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIPYOZBOMUUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-01-1 | |

| Record name | 3-(2,5-Dihydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.